molecular formula C20H26N4O5 B10985638 Ethyl 4-{[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B10985638
M. Wt: 402.4 g/mol
InChI Key: HMXMWMATZRMSFT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of ethyl pyrazinecarboxylate with an imidazolidinyl derivative under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26N4O5/c1-2-29-20(28)23-12-10-22(11-13-23)17(25)14-16-18(26)24(19(27)21-16)9-8-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,21,27)

InChI Key

HMXMWMATZRMSFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3

Origin of Product

United States

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